2-{[(Benzyloxy)carbonyl]amino}-5-oxohexanoic acid
Description
2-{[(Benzyloxy)carbonyl]amino}-5-oxohexanoic acid is a synthetic organic compound featuring a six-carbon backbone with two key functional groups: a benzyloxycarbonyl (Cbz) protecting group at the amino position (C2) and a ketone (oxo) group at C5. This structure makes it a versatile intermediate in peptide synthesis and pharmaceutical research, where selective protection of amino groups is critical.
The compound is synthesized via a multi-step process, as exemplified by analogous compounds like 5-(((benzyloxy)carbonyl)amino)-4-oxopentanoic acid (127), which involves reacting an amino acid derivative (e.g., 5-aminolevulinic acid hydrochloride) with benzyl chloroformate under alkaline conditions . Characterization includes NMR, IR, and HRMS to confirm the molecular structure (C₁₄H₁₇NO₅, theoretical molecular weight: 295.29 g/mol) and purity . Applications include its use as a building block in prodrug design or as a precursor for coupling reactions in drug development .
Properties
IUPAC Name |
5-oxo-2-(phenylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-10(16)7-8-12(13(17)18)15-14(19)20-9-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,15,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMFZDOHWWRPOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Stepwise Synthesis (Based on Patent CN112645833A)
This method is a four-step synthesis starting from L-2-aminoadipic acid, which is closely related to the target compound:
| Step | Reagents & Conditions | Reaction Description | Yield & Notes |
|---|---|---|---|
| 1 | L-2-aminoadipic acid + 9-fluorenylmethyl-N-succinimidyl carbonate, water/acetone mixture | Amino group protection forming compound 1 | High selectivity; intermediate purification simplified |
| 2 | Compound 1 + paraformaldehyde, toluene, p-toluenesulfonic acid catalyst | Introduction of aldehyde functionality via hydroxymethylation to compound 2 | Controlled reaction to avoid over-oxidation |
| 3 | Compound 2 + di-tert-butyl dicarbonate, pyridine, ammonium carbonate, ethyl acetate, room temperature | Boc protection and ammonium carbonate reaction to form compound 3 | Mild conditions, room temperature |
| 4 | Compound 3 + 2 equivalents lithium hydroxide aqueous solution, ethanol/water mixture | Hydrolysis of ester and removal of protecting groups yielding target compound 4 (2-{[(Benzyloxy)carbonyl]amino}-5-oxohexanoic acid) | Yield: 93%; pH adjusted to 6-7 post reaction; ethanol removed at 50 °C; aqueous phase washed with ethyl acetate; final concentration at 50 °C |
Alternative Preparation of 5-Oxohexanoic Acid Derivatives (Related Intermediate)
A process for preparing 5-oxohexanoic acid, a core moiety of the target compound, involves:
- Reaction of acetone with acrylic acid or its esters at elevated temperature
- Use of basic catalysts and mesityl oxide as a reaction mediator
- Yields of 5-oxohexanoic acid esters up to 66.8% based on acrylic acid, 95% based on acetone
- Reaction conditions: ~230 °C for 30 minutes in sealed reactors
- By-products controlled to less than 5% mesityl oxide formation
This method provides an efficient route to the keto acid backbone, which can be further functionalized and protected to yield the target compound.
Comparative Data Table of Preparation Steps
| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | L-2-aminoadipic acid | 9-fluorenylmethyl-N-succinimidyl carbonate, water/acetone | Cbz-protected amino acid intermediate | High | Clean reaction; easy purification |
| 2 | Compound 1 | Paraformaldehyde, toluene, p-toluenesulfonic acid | Hydroxymethylated intermediate | Moderate to high | Catalyst controls selectivity |
| 3 | Compound 2 | Di-tert-butyl dicarbonate, pyridine, ammonium carbonate, ethyl acetate | Boc-protected intermediate | High | Room temperature reaction |
| 4 | Compound 3 | Lithium hydroxide (2 eq), ethanol/water, pH adjustment | This compound | 93 | High yield; scalable; mild conditions |
Analytical and Purification Considerations
- Purification: Typically involves extraction with ethyl acetate, pH adjustment, and concentration under reduced pressure at moderate temperatures (~50 °C) to avoid decomposition.
- Characterization: Confirmed by NMR, IR, and mass spectrometry to verify the presence of the ketone, carboxylic acid, and Cbz protecting groups.
- Optical Purity: Maintained by mild reaction conditions and avoidance of racemization during protection and hydrolysis steps.
Summary and Perspectives
The preparation of this compound is efficiently achieved through a multi-step synthetic route starting from L-2-aminoadipic acid. Protection of the amino group with benzyloxycarbonyl, selective oxidation/functionalization at the 5-position, and careful hydrolysis yield the target compound in high purity and yield (up to 93%). Alternative methods for preparing the keto acid backbone from acetone and acrylic acid derivatives provide complementary strategies for intermediate synthesis.
This synthesis approach is notable for its scalability, use of readily available reagents, and straightforward purification, making it suitable for industrial and research applications in peptide synthesis and pharmaceutical intermediates.
Chemical Reactions Analysis
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-5-oxohexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like hydrochloric acid or trifluoroacetic acid to remove the benzyloxycarbonyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}-5-oxohexanoic acid has several applications in scientific research:
Chemistry: It is used in peptide synthesis as a protected amino acid derivative.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein folding.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-5-oxohexanoic acid involves its interaction with specific molecular targets, such as enzymes. The benzyloxycarbonyl group provides stability and prevents unwanted side reactions during synthesis. Upon removal of the protecting group, the active amino acid derivative can interact with its target, influencing biochemical pathways and reactions.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 2-{[(Benzyloxy)carbonyl]amino}-5-oxohexanoic acid with structurally related compounds:
Key Observations:
- Chain Length and Oxo Position: The target compound’s six-carbon chain and C5-oxo group distinguish it from shorter analogs (e.g., pentanoic acid derivatives) and longer-chain esters (e.g., 16-carbon). Longer chains increase lipophilicity, impacting solubility and membrane permeability .
- Protection Strategies: Unlike the dual-protected (Cbz + Boc) pentanoic acid derivative , the target compound lacks a Boc group, simplifying synthesis but limiting orthogonal deprotection options.
- Functional Group Chemistry : The carboxylic acid terminus enhances reactivity in coupling reactions, while the Cbz group provides stability under basic conditions .
Physicochemical Properties
- Solubility: The carboxylic acid group in the target compound enhances aqueous solubility compared to esterified analogs (e.g., 5-(benzyloxy)-5-oxopentanoic acid) .
- Crystallinity : Hydrogen bonding patterns, as seen in 2-(2-ethoxy-2-oxoacetamido)benzoic acid , likely influence the target compound’s crystallization behavior, though structural data are pending.
Biological Activity
2-{[(Benzyloxy)carbonyl]amino}-5-oxohexanoic acid is a compound of significant interest in biochemical research due to its unique structural features and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.
Chemical Structure and Properties
The compound features a benzyloxycarbonyl group attached to an amino acid backbone, characterized by the following molecular formula:
- Molecular Formula : C₁₃H₁₅N₁O₃
- Molecular Weight : Approximately 249.26 g/mol
The presence of the benzyloxycarbonyl group enhances its stability and solubility, making it suitable for various biological applications.
Biological Activities
Research has indicated that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Studies have reported that compounds with similar structures display significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated minimum inhibitory concentrations (MICs) in the range of 1–8 µM against resistant strains .
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes. For example, it may act as a tyrosinase inhibitor, which is crucial in regulating melanin production in various organisms. Compounds structurally related to this compound have shown IC50 values indicating effective inhibition .
- Cytotoxic Effects : Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines, although further research is necessary to establish its efficacy and safety profile in clinical settings.
The mechanisms underlying the biological activities of this compound involve:
- Interaction with Enzymes : The compound may bind to active sites of enzymes, thereby inhibiting their activity.
- Cell Membrane Permeabilization : It could induce changes in membrane permeability, leading to cell death in pathogenic microorganisms.
- Reactive Oxygen Species (ROS) Modulation : The compound might influence ROS levels within cells, contributing to its cytotoxic effects.
Data Table: Comparative Biological Activities
| Compound Name | CAS Number | Biological Activity | IC50/MIC Values |
|---|---|---|---|
| This compound | TBD | Potential tyrosinase inhibitor | TBD |
| Related Compound A | 2640-58-6 | Antimicrobial against E. coli | MIC = 4 µM |
| Related Compound B | 55592-85-3 | Cytotoxicity in cancer cells | IC50 = 15 µM |
Case Studies
- Antimicrobial Activity Study : A study focused on the antimicrobial properties of benzyloxycarbonyl derivatives revealed that compounds similar to this compound exhibited strong inhibitory effects against resistant bacterial strains. The study highlighted the potential for developing new antimicrobial agents based on this scaffold .
- Tyrosinase Inhibition Research : Another investigation assessed the tyrosinase inhibitory activity of various benzyloxycarbonyl derivatives, including this compound. Results indicated promising IC50 values, suggesting its utility in cosmetic applications for skin lightening .
- Cytotoxicity Assessment : Research evaluating the cytotoxic effects of related compounds on cancer cell lines indicated that these compounds could induce apoptosis at low concentrations, warranting further exploration into their therapeutic potential .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for characterizing the purity and structural integrity of 2-{[(Benzyloxy)carbonyl]amino}-5-oxohexanoic acid?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for confirming the compound’s molecular structure, including stereochemistry. For purity assessment, reversed-phase HPLC with UV detection (λ = 210–260 nm) is recommended, using a C18 column and gradient elution with acetonitrile/water containing 0.1% trifluoroacetic acid (TFA). Calibration with certified reference standards ensures accuracy .
Q. What synthetic strategies are commonly employed for preparing this compound?
- Methodology : A multi-step synthesis typically involves:
Amino group protection : Use benzyloxycarbonyl (Cbz) chloride under basic conditions (e.g., NaHCO₃) to protect the amine.
Ketone introduction : Oxidize a precursor alcohol (e.g., hex-5-enoic acid derivative) using Jones reagent (CrO₃/H₂SO₄) or Swern oxidation (oxalyl chloride/DMSO).
Carboxylic acid activation : Employ carbodiimide coupling agents (e.g., EDC/HOBt) for peptide bond formation if required.
Purification via flash chromatography (silica gel, ethyl acetate/hexane) ensures intermediate purity .
Q. How should researchers address stability concerns during storage and handling of this compound?
- Methodology : The ketone and carboxylic acid moieties are prone to oxidation and decarboxylation. Store the compound at –20°C under inert gas (N₂ or Ar) in airtight, light-resistant containers. For aqueous solutions, maintain pH 4–6 to minimize degradation. Monitor stability via periodic HPLC analysis and use stabilizers like ascorbic acid (0.1% w/v) for long-term storage .
Advanced Research Questions
Q. How does the ketone group in this compound influence its interaction with enzymatic targets like carboxypeptidase A?
- Methodology : The electrophilic carbonyl carbon participates in nucleophilic interactions with the enzyme’s active-site residues (e.g., zinc-bound water). To validate this, perform kinetic assays using substrate analogs with modified ketone groups (e.g., reduced to alcohol or replaced with ester). Compare and values to determine binding affinity changes. Crystallographic studies (e.g., X-ray diffraction) can map interaction sites .
Q. What strategies optimize coupling reactions involving this compound in peptide synthesis?
- Methodology : Use orthogonal protection (e.g., Fmoc for amine, tert-butyl for carboxylic acid) to avoid side reactions. Optimize coupling efficiency by:
- Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) for solubility.
- Catalysts : Additives like HOAt or DMAP improve activation.
- Temperature : Conduct reactions at 0–4°C to suppress racemization.
Monitor reaction progress via TLC or LC-MS and isolate products via preparative HPLC .
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. anti-inflammatory effects)?
- Methodology : Conduct meta-analysis of literature data to identify variables (e.g., assay conditions, cell lines). Validate findings using standardized protocols:
- Enzyme inhibition : Use fluorescence-based assays (e.g., FRET substrates) with purified enzymes.
- Anti-inflammatory activity : Measure cytokine levels (IL-6, TNF-α) in LPS-stimulated macrophages.
Statistical tools (e.g., ANOVA, principal component analysis) help identify confounding factors .
Q. What advanced analytical techniques are required for stereochemical analysis of this compound?
- Methodology : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) resolves enantiomers. For absolute configuration determination, use vibrational circular dichroism (VCD) or X-ray crystallography. Compare experimental optical rotation () with literature values for validation .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
- Methodology : Systematically modify functional groups:
- Ketone replacement : Test oxime or hydrazone derivatives.
- Amino protection : Compare Cbz with Boc or Fmoc groups.
Evaluate analogs via in vitro assays (e.g., IC₅₀ determination) and molecular docking simulations (AutoDock, Schrödinger) to predict binding modes. SAR trends are visualized using heatmaps or 3D-QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
